molecular formula C14H16N2O4S2 B5514845 4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide

4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide

Cat. No. B5514845
M. Wt: 340.4 g/mol
InChI Key: CYFPMQSLRBZHJR-UHFFFAOYSA-N
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Description

Synthesis and Molecular Structure Analysis

The synthesis of structurally related sulfonamide derivatives often involves the interaction of specific sulfonamide precursors with reactive agents to introduce desired functional groups, as seen in the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides through the reaction of N-(dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been structurally characterized by X-ray crystallography, revealing their molecular organization as crystals and the presence of hydrogen bonds contributing to their structure stability (Rublova et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives can be influenced by the presence of electron-attracting groups, as demonstrated in the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali to form p-methylsulfonylphenylacetic acid (Dohmori, 1964). This highlights the compound's susceptibility to hydrolysis and rearrangement under certain conditions.

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding patterns, and molecular geometry significantly influence the physical stability and solubility of sulfonamide compounds. Detailed crystallographic analysis provides insights into the arrangement and interaction within the crystal lattice, essential for understanding the compound's physical behavior (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical behavior of sulfonamide derivatives, including their reactivity and interaction with other molecules, is a crucial aspect of their comprehensive analysis. Docking studies and kinetic investigations, such as those performed on tetrazole derivatives of sulfonamides, provide valuable information on their potential biological activities and chemical stability (Al-Hourani et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Studies have described the synthesis and structural characterization of sulfonamide compounds, highlighting their molecular-electronic structure and kinetic investigations. For instance, the synthesis and X-ray crystallographic analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted to understand their molecular framework and potential applications in material science or pharmacology (Rublova et al., 2017).

Pharmacological Applications

Research has also explored the potential pharmacological applications of sulfonamide derivatives. For example, sulfonamides have been investigated for their inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase, suggesting their use in understanding the physiological role of bacterial carbonic anhydrases in the pathogenesis of infectious diseases (Ceruso et al., 2014).

Material Science Applications

In material science, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials exhibit photochromic properties useful for applications in smart materials and photonics (Ortyl et al., 2002).

Mechanism of Action

The mechanism of action of sulfonamides is based on their ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth . They act as antimetabolites, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .

properties

IUPAC Name

4-[(benzylsulfonylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c15-22(19,20)14-8-6-12(7-9-14)10-16-21(17,18)11-13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFPMQSLRBZHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Benzylsulfonyl)amino]methyl}benzenesulfonamide

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